Product packaging for benzo[f]quinolin-7-amine(Cat. No.:)

benzo[f]quinolin-7-amine

Cat. No.: B3824632
M. Wt: 194.23 g/mol
InChI Key: KQUCUUMTUKZYAI-UHFFFAOYSA-N
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Description

Benzo[f]quinolin-7-amine, also known as 7-Aminoquinoline, is a nitrogen-containing heterocyclic compound with the molecular formula C 9 H 8 N 2 and a molecular weight of 144.17 g/mol . This compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for constructing more complex benzo[f]quinoline-based heterocycles . The benzo[f]quinoline scaffold is recognized as a crucial pharmacophore in drug discovery due to its diverse biological activities . Researchers utilize derivatives of benzo[f]quinoline in the development of novel therapeutic agents. Recent scientific studies highlight the significant antitumor properties of synthesized benzo[f]quinoline derivatives, which have demonstrated potent antiproliferative efficacy against various cancer cell lines, such as HCT116 and MCF7 . Some derivatives function as planar polyaromatic ligands capable of interacting with DNA via intercalation , a mechanism that can inhibit replication and transcription in cancer cells . Molecular docking studies suggest that specific derivatives exhibit strong binding affinity to enzymes like CDK-5, indicating a potential mechanism for their anticancer activity . Furthermore, benzo[f]quinolinium salts, a related class of compounds, have shown promising antimicrobial activity . These compounds exhibit excellent, quasi-nonselective antifungal activity against Candida albicans and very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus . In silico studies of these bioactive salts suggest they possess desirable drug-likeness and oral bioavailability properties, making them promising candidates for further optimization in antimicrobial drug development . Handling and Storage: This compound should be stored in a cool, dark place under an inert atmosphere at room temperature . Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2 B3824632 benzo[f]quinolin-7-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzo[f]quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCUUMTUKZYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC=N3)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903754
Record name NoName_4493
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies

Classical and Modern Synthetic Routes to Benzo[f]quinolin-7-amine Scaffolds

The construction of the benzo[f]quinoline (B1222042) core, a necessary precursor to this compound, can be achieved through several effective methods. These range from traditional condensation reactions to contemporary multi-component and photochemical approaches.

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures like benzo[f]quinolines in a single step, often enhancing atom economy and reducing waste. lew.rothieme-connect.com A prominent MCR for this scaffold is the three-component [4+2] cyclic condensation.

Recent developments have demonstrated the synthesis of 2-substituted quinolines and benzo[f]quinolines from aromatic amines, aldehydes, and tertiary amines, where the tertiary amine serves as a vinyl source. acs.orgnih.govresearchgate.net For instance, the reaction of 2-naphthylamine (B18577), an aldehyde, and triethylamine (B128534) can construct the benzo[f]quinoline ring system. nih.govresearchgate.net This metal-free method proceeds via a [4+2] condensation under neutral conditions in an oxygen atmosphere, promoted by an ammonium (B1175870) salt. acs.org This strategy is particularly useful for creating diverse derivatives by varying the substituent on the aldehyde. acs.org

Microwave-assisted MCRs have also been employed to accelerate the synthesis of benzo[f]quinoline derivatives. One such approach involves the one-pot, three-component reaction of a benzo[f]quinoline, a 2-haloacetyl derivative, and an electron-deficient alkyne. lew.ro While this method primarily yields benzo[f]pyrrolo[1,2-a]quinolines, the underlying principles demonstrate the utility of MCRs in rapidly building complexity on the benzo[f]quinoline core. lew.ro

Table 1: Example of a Three-Component Reaction for Benzo[f]quinoline Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Reference
Aromatic Amine (e.g., 2-naphthylamine) Aldehyde Triethylamine NH₄I, DTBP/O₂ 2-Substituted Benzo[f]quinoline acs.orgnih.gov

Classical cyclization reactions remain a cornerstone for synthesizing the benzo[f]quinoline skeleton. The Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group, is a fundamental method for quinoline (B57606) synthesis. mdpi.com For this compound, a variation of the Friedländer reaction using 2-amino-4-aryl-4H-benzo[h]chromene-3-carbonitriles and cyclohexanone (B45756) has been used to prepare precursors like 7-aryl-9,10,11,12-tetrahydro-7H-benzo thieme-connect.comresearchgate.netchromeno[2,3-b]quinolin-8-amine. drugbank.com

The Doebner-von Miller reaction, a modification of the Skraup synthesis, is another powerful tool. It typically involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline (B41778) in the presence of an acid catalyst. mdpi.commedwinpublishers.com For the benzo[f]quinoline system, this would involve reacting 2-naphthylamine with an appropriate α,β-unsaturated carbonyl compound. researchgate.net

Palladium-catalyzed cyclization of propargylamines provides a modern and highly selective route to functionalized quinolines. nih.gov This method demonstrates good functional group tolerance and proceeds under mild conditions, offering a pathway to substituted benzo[f]quinolines by selecting appropriately substituted propargylamine (B41283) precursors. nih.gov Additionally, cascade heterocyclization reactions, such as the three-component condensation of dimedone, 2-naphthylamine, and formaldehyde, can produce complex spirocyclic benzo[f]quinoline derivatives in high yields. pleiades.online

Photochemical methods offer a distinct approach to forming the benzo[f]quinoline ring system. The photochemical cyclohydrogenation of trans-2-stilbazole and its derivatives is a well-documented route. researchgate.netresearchgate.netmedwinpublishers.com This reaction involves the irradiation of a stilbene-like precursor, leading to an intramolecular cyclization and subsequent hydrogen migration or oxidation to form the aromatic benzo[f]quinoline product. researchgate.net This strategy highlights a classic photochemical approach to creating the polycyclic aromatic framework. medwinpublishers.com

Functionalization and Derivatization at the Amine Moiety and Aromatic Core

Once the this compound scaffold is synthesized, its chemical properties can be tuned through derivatization at both the exocyclic amine group and the aromatic rings.

The primary amine at the 7-position is a nucleophilic site amenable to standard functionalization reactions.

N-Alkylation: This reaction introduces alkyl groups onto the nitrogen atom. Direct N-alkylation can be achieved using alkyl halides, often in the presence of a base to neutralize the resulting acid. beilstein-journals.org More advanced and sustainable methods, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, use alcohols as alkylating agents with a transition-metal catalyst. acs.org This process is atom-economical, producing only water as a byproduct. nih.gov Quaternization, a form of exhaustive N-alkylation, can also be performed on the heterocyclic nitrogen of the benzo[f]quinoline core using reactive halides, leading to the formation of quaternary salts. nih.gov

N-Acylation: The amine group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a robust reaction that can be used to introduce a wide variety of functional groups. For instance, selective N-acylation is a key step in the synthesis of various heterocyclic compounds derived from amino precursors. beilstein-journals.org

Table 2: General Derivatization Reactions at the Amine Moiety

Reaction Type Reagents Product
N-Alkylation Alkyl Halide, Base Secondary/Tertiary Amine
N-Alkylation (Borrowing Hydrogen) Alcohol, Transition-Metal Catalyst Secondary Amine

Introducing halogen atoms onto the aromatic core of this compound opens up a vast array of possibilities for further diversification through cross-coupling reactions.

Halogenation: Directing group strategies can be employed to achieve regioselective halogenation of the benzo[f]quinoline rings. rsc.org The 8-aminoquinoline (B160924) moiety is a well-known directing group in C-H activation chemistry, suggesting that the amine at the 7-position could potentially direct halogenation to specific sites on the aromatic scaffold. rsc.org Syntheses of 1,3-dihalobenzo[f]quinolines have been reported, starting from hydroxybenzo[f]quinolinone precursors. researchgate.net

Cross-Coupling Reactions: The resulting halo-benzo[f]quinolines are valuable substrates for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the halide with a boronic acid or ester, forming a new carbon-carbon bond. It has been used to synthesize 3-substituted quinolin-4(1H)-ones and is a versatile method for introducing aryl or vinyl groups. nih.gov A key intermediate in the synthesis of certain octahydrobenzo[f]quinoline analogs is a bromo-derivative, which undergoes Suzuki coupling to incorporate various substituted phenyl rings. nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. It has been applied to bromoquinolinones to introduce alkynyl moieties, which can then undergo further cyclization. nih.gov

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound with an aryl or vinyl halide. It has been employed in the synthesis of quinolin-2(1H)-ones from 2-iodoaniline. nih.gov

These cross-coupling methodologies provide powerful tools for elaborating the this compound structure, enabling the synthesis of a diverse library of compounds with tailored electronic and steric properties.

Spiro-cyclization and Other Annulation Reactions

The construction of spirocyclic systems onto the benzo[f]quinoline framework represents a sophisticated approach to creating structurally complex, three-dimensional molecules. These reactions often involve multicomponent strategies where the benzo[f]quinoline core and the spiro-ring are formed in a single synthetic sequence.

A notable example is the cascade heterocyclization reaction involving the three-component condensation of 2-naphthylamine, an aldehyde (like formaldehyde), and a cyclic β-dicarbonyl compound such as dimedone. pleiades.onlineresearchgate.net This reaction, typically conducted in an aliphatic alcohol under mild conditions, proceeds through the formation of multiple carbon-carbon and carbon-nitrogen bonds in one pot to yield N-alkoxymethyl benzo[f]quinoline derivatives featuring a substituted 2-azaspiro[5.5]undecane fragment in high yields. pleiades.online The initial β-dicarbonyl system within the starting material is conserved in the final spirocyclic product. pleiades.onlineresearchgate.net

Another advanced annulation strategy involves the rhodium-catalyzed C–H activation and spiroannulation of 1-naphthylamides with maleimides. rsc.org Using picolinamide (B142947) as a bidentate directing group, this method facilitates the synthesis of benzo[d,e]quinoline-spiro-succinimides. This reaction demonstrates excellent functional group tolerance and provides access to valuable all-carbon quaternary spirocyclic compounds in good to excellent yields. rsc.org The development of such reactions is crucial for creating diverse libraries of complex molecules for further investigation. rsc.org

Reaction TypeReactantsConditionsProduct TypeYieldReference
Cascade HeterocyclizationDimedone, 2-Naphthylamine, FormaldehydeAliphatic alcohols, mild conditionsN-alkoxymethyl benzo[f]quinoline with a 2-azaspiro[5.5]undecane fragmentHigh pleiades.online
Rhodium-Catalyzed C–H Annulation1-Naphthylamides (with picolinamide directing group), Maleimides[Cp*Rh(OAc)₂] catalystBenzo[d,e]quinoline-spiro-succinimidesGood to Excellent (up to 89%) rsc.org
Three-Component CondensationIsatin, 1-Naphthylamine, CH-acid (e.g., Dimedone)Acetic acidSpiro[benzo[h]quinoline-7,3'-indoline] derivativesNot specified ias.ac.in

Heterocycle Fusion Strategies

Fusing additional heterocyclic rings to the benzo[f]quinoline scaffold is a key strategy for modulating its electronic and steric properties. The synthesis of pyrazolo[4,3-c]quinolines, a class of compounds where a pyrazole (B372694) ring is fused to the quinoline core, has attracted significant attention. purdue.edu

One effective method involves an acid-promoted reaction between pyrazole-arylamines and β-keto esters, which proceeds via the cleavage of C–C bonds to form alkyl-substituted pyrazolo[4,3-c]quinolines in moderate to good yields. tandfonline.com This approach is valued for its operational simplicity and tolerance of a wide range of functional groups. tandfonline.com Another strategy employs an Fe-mediated reductive cyclization of pyrazole-tethered α,β-unsaturated ketones (chalcones). semanticscholar.org These chalcones are prepared through a Claisen-Schmidt condensation of 2-nitrophenyl substituted pyrazole-4-carbaldehydes with methyl ketones. The subsequent reductive cyclization with iron in acetic acid leads to the fused pyrazolo[4,3-c]quinoline system. semanticscholar.org

A more advanced approach utilizes an intramolecular [3+2] cycloaddition of alkyne-tethered tosylhydrazones. thieme-connect.com In this one-pot synthesis, a suitable aromatic substrate containing both aldehyde and acetylenic functionalities is first reacted with tosylhydrazine to form a tosylhydrazone. A base then promotes the in-situ generation of a diazo compound, which undergoes an intramolecular 1,3-dipolar cycloaddition to yield 4,5-dihydro-2H-pyrazolo[4,3-c]quinolines. This method is compatible with various functional groups and produces moderate to very good yields. thieme-connect.com

Fusion StrategyKey PrecursorsKey Reagents/ConditionsFused Heterocycle ProductYieldReference
Acid-Promoted C-C CleavagePyrazole-arylamines, β-Keto estersAcid catalystPyrazolo[4,3-c]quinolinesModerate to Good tandfonline.com
Reductive CyclizationPyrazole tethered α,β-unsaturated ketones (Chalcones)Fe / Acetic AcidPyrazolo[4,3-c]quinolinesNot specified semanticscholar.org
Intramolecular [3+2] CycloadditionAlkyne-tethered tosylhydrazonesBase (e.g., Cs₂CO₃)4,5-Dihydro-2H-pyrazolo[4,3-c]quinolines44-95% thieme-connect.com

Catalyst Development and Green Chemistry Approaches in this compound Synthesis

The synthesis of quinoline scaffolds, including benzo[f]quinoline, has undergone a significant evolution towards more sustainable and efficient methods, driven by the principles of green chemistry. tandfonline.comtandfonline.com Traditional methods like the Skraup and Doebner-von Miller reactions often require harsh conditions, strong acids, and produce significant waste. rsc.orgresearchgate.net Modern research focuses on the development of advanced catalysts and environmentally benign reaction conditions to overcome these drawbacks. rsc.orgacs.org

A major focus has been the development and application of nanocatalysts, which offer high surface area and enhanced reactivity, often allowing reactions to proceed under milder conditions. acs.orgnih.gov Magnetically separable nanoparticles, such as those based on iron oxide (Fe₃O₄) coated with an acidic functional group, have emerged as highly efficient and reusable catalysts. tandfonline.comnih.gov For instance, Fe₃O₄@urea/HITh-SO₃H MNPs have been used for the synthesis of quinoline derivatives under solvent-free conditions at 80 °C, demonstrating high yields and allowing for easy catalyst recovery and reuse for multiple cycles. nih.govrsc.org Other nanocatalysts, including those based on ZnO, TiO₂, and Cu, have also been successfully employed in various quinoline syntheses, often in green solvents like water or ethanol (B145695), or under solvent-free conditions. tandfonline.comacs.org

Beyond metal-based catalysts, organocatalysis presents another green alternative. jst.go.jp Simple organic molecules can catalyze complex transformations, avoiding the use of potentially toxic and expensive heavy metals. Furthermore, catalyst-free approaches have been developed, leveraging the inherent reactivity of starting materials under specific conditions. One such method describes a three-component reaction of aromatic aldehydes, quinolin-7-amine, and active methylene (B1212753) compounds in ethanol without any added catalyst, providing a clean and efficient route to benzo[j] tandfonline.comnih.govphenanthrolines. researchgate.net These advancements highlight a clear trend towards operational simplicity, reduced environmental impact, and increased efficiency in the synthesis of this compound and related heterocyclic systems. tandfonline.comrsc.org

Catalytic System / ApproachKey FeaturesReaction ConditionsAdvantagesReference
Fe₃O₄-based Magnetic NanocatalystsHeterogeneous, magnetically separableSolvent-free, 80-90 °CHigh yield, catalyst reusability, easy work-up tandfonline.comnih.gov
ZnO NanoflakesHeterogeneous catalystSolvent-freeGood to excellent yields (24-99%) acs.org
TiO₂ NanoparticlesRecyclable heterogeneous catalystAqueous media, 80 °CExcellent yields (95-98%), eco-friendly tandfonline.com
Catalyst-Free SynthesisNo external catalyst requiredEthanol, refluxOperational simplicity, green solvent, high yields researchgate.net
IodineMetal-free catalystDomino reactionCrucial for reaction success, forms benzo[f]quinolinyl acetamides nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS)

Without specific published research on benzo[f]quinolin-7-amine, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis

The electron ionization mass spectrum of the parent benzo[f]quinoline (B1222042) shows a prominent molecular ion peak (M+) at m/z 179, corresponding to its molecular weight. nih.gov The fragmentation of this stable aromatic system is limited. For this compound, the molecular ion would be expected at a higher m/z value due to the addition of the amino group.

In a typical MS/MS experiment, the molecular ion of this compound would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely be dictated by the presence of the amino group, which represents a point of relative weakness compared to the fused aromatic rings. Key fragmentation pathways for aromatic amines often involve the loss of small neutral molecules. libretexts.org

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ of this compound would involve the initial loss of ammonia (B1221849) (NH₃), a common fragmentation for primary amines. This would result in a significant fragment ion. Further fragmentation would likely involve the cleavage of the stable fused aromatic ring system, which would require higher collision energies. The stability of the benzo[f]quinoline ring system suggests that extensive fragmentation of the core structure would be less favorable. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPredicted Structural Moiety
[M+H]⁺[M+H - 17]⁺NH₃Benzo[f]quinolinyl cation
[M+H]⁺[M+H - 28]⁺HCNAromatic ring fragment

Note: This table is predictive and based on general fragmentation patterns of aromatic amines. Experimental verification is required.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by vibrations corresponding to the aromatic quinoline (B57606) core and the primary amine substituent.

The spectrum of the parent compound, benzo[f]quinoline, exhibits characteristic peaks for aromatic C-H stretching and C=C ring stretching vibrations. nist.gov For this compound, the addition of the amino group will introduce distinct vibrational modes.

Primary aromatic amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. wpmucdn.comorgchemboulder.com These bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two distinct peaks in this region would be a strong indicator of the primary amine group (-NH₂).

Furthermore, the N-H bending (scissoring) vibration for primary amines is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com This peak can sometimes overlap with the aromatic C=C stretching vibrations, which for benzo[f]quinoline are observed in a similar range. nist.gov The C-N stretching vibration of aromatic amines typically gives rise to a strong band between 1335 and 1250 cm⁻¹. orgchemboulder.com

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which can provide information about the substitution pattern on the aromatic rings, would appear in the fingerprint region below 900 cm⁻¹. vscht.cz

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3500-3300N-H Asymmetric & Symmetric StretchPrimary AmineMedium, Sharp (two bands)
3100-3000C-H StretchAromaticMedium to Weak
1650-1580N-H Bend (Scissoring)Primary AmineMedium to Strong
1600-1450C=C StretchAromatic RingMedium to Strong
1335-1250C-N StretchAromatic AmineStrong
Below 900C-H Bend (Out-of-plane)AromaticMedium to Strong

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The extended π-conjugated system of the benzo[f]quinoline core is expected to give rise to characteristic absorption bands.

The UV-Vis spectrum of the parent benzo[f]quinoline shows several absorption bands corresponding to π → π* transitions. nist.gov The introduction of an amino group, which is a strong auxochrome (a group that enhances light absorption), at the 7-position is expected to cause a significant bathochromic shift (red shift) of the absorption maxima to longer wavelengths and potentially an increase in the molar absorptivity (hyperchromic effect). This is due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom of the amino group.

While the specific absorption maxima (λmax) for this compound are not detailed in the available literature, studies on other amino-substituted quinolines and related aromatic systems demonstrate this red-shifting effect. researchgate.net The position of the amino group on the benzo[f]quinoline skeleton will influence the extent of this shift. The electronic transitions in this compound would involve the π electrons of the entire fused ring system and the non-bonding electrons of the amino group.

Table 3: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)Electronic Transition Type
Non-polar (e.g., Hexane)Shifted to longer λ vs. Benzo[f]quinolineπ → π
Polar (e.g., Ethanol)Further bathochromic shift expectedπ → π and n → π*

Note: This table is predictive. Experimental determination of the absorption maxima in various solvents is necessary for a complete analysis.

Advanced Analytical Method Development

Chromatographic Techniques for Separation and Quantification in Complex Matrices

The separation and quantification of amino-polycyclic aromatic hydrocarbons (APAHs), a class to which benzo[f]quinolin-7-amine belongs, present analytical challenges due to their structural diversity and the complexity of the matrices in which they are often found. While general methods for APAHs are reported, specific, validated chromatographic techniques solely for this compound are not extensively documented in publicly available scientific literature.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of non-volatile and semi-volatile organic compounds. It combines the high separation efficiency of HPLC with the high sensitivity and selectivity of mass spectrometry.

Key Parameters for Method Development (General Approach):

Stationary Phase (Column): C18 or other phenyl-based columns are often employed for the separation of aromatic compounds due to their hydrophobic and π-π interaction capabilities.

Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate (B1210297) for pH control and improved ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used to effectively separate compounds in complex mixtures.

Ionization Source: Electrospray ionization (ESI) is a common choice for polar, ionizable compounds like amines, typically operating in positive ion mode to generate protonated molecules [M+H]⁺.

Mass Analyzer: Tandem mass spectrometry (MS/MS), often using a triple quadrupole instrument, would be employed in Selected Reaction Monitoring (SRM) mode for high selectivity and accurate quantification. This involves selecting a specific precursor ion for this compound and monitoring its characteristic product ions.

A hypothetical data table for a developed HPLC-MS/MS method could resemble the following:

ParameterValue
HPLC Columne.g., C18, 2.1 x 100 mm, 2.6 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Ratee.g., 0.3 mL/min
Ionization ModePositive ESI
Precursor Ion (m/z)To be determined
Product Ion 1 (m/z)To be determined
Product Ion 2 (m/z)To be determined
Collision Energy (eV)To be determined

This table is illustrative of typical parameters and does not represent experimentally determined values for this compound, as such data was not found.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. For compounds containing polar functional groups like primary amines, derivatization is often a necessary step to increase volatility and thermal stability, and to improve chromatographic peak shape.

Specific research detailing GC-MS analysis of this compound, including derivatization protocols and optimized instrumental conditions, is sparse in the available literature. The analysis of amino-PAHs by GC-MS generally requires a derivatization step, such as acylation or silylation, to block the active amine hydrogen. mdpi.com

Potential Derivatization and GC-MS Parameters (General Approach):

Derivatizing Agent: Agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or trifluoroacetic anhydride (B1165640) (TFAA) for acylation could be explored.

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of PAHs and their derivatives. mdpi.comnih.gov

Ionization Mode: Electron Ionization (EI) is standard, providing reproducible mass spectra that can be used for library matching and structural elucidation.

A summary of potential GC-MS research findings would be presented in a table format:

ParameterDescription
Derivatization Agente.g., BSTFA
GC Columne.g., 30 m x 0.25 mm ID, 0.25 µm film
Oven Programe.g., 100°C hold 2 min, ramp to 300°C
Ionization ModeElectron Ionization (70 eV)
Monitored Ions (m/z)To be determined based on the mass spectrum of the derivatized analyte

This table illustrates potential parameters for a hypothetical method. Specific, validated data for this compound is not available in the reviewed sources.

Electrochemical Sensing Platforms for Detection

Electrochemical sensors offer advantages such as high sensitivity, rapid response, and potential for miniaturization for on-site analysis. The development of these platforms relies on the electroactive nature of the target analyte. Aromatic amines are known to be electrochemically active and can be oxidized at various electrode surfaces. ingentaconnect.comresearchgate.net

Voltammetric and Amperometric Methods

Voltammetric and amperometric techniques are powerful electrochemical methods for the determination of electroactive species. ingentaconnect.com These methods involve applying a potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The development of such methods for this compound would require a systematic study of its electrochemical behavior.

No specific studies focused on the voltammetric or amperometric detection of this compound were found. A general review of the electroanalysis of amino derivatives of polycyclic aromatic hydrocarbons indicates that carbon-based electrodes (like glassy carbon or carbon paste) are commonly used for the oxidation of these compounds. ingentaconnect.comresearchgate.net The oxidation potential and current would be dependent on factors like the pH of the supporting electrolyte and the chemical structure of the analyte.

Research Findings from a Hypothetical Voltammetric Study:

Electrode TypeTechniquePotential RangePeak Oxidation Potential
Glassy Carbon ElectrodeCyclic Voltammetrye.g., 0.0 to +1.2 VTo be determined
Carbon Paste ElectrodeDifferential Pulse Voltammetrye.g., 0.0 to +1.2 VTo be determined

This data is hypothetical, as specific experimental findings for this compound were not located in the searched literature.

Future Research Directions and Unexplored Avenues

Design and Targeted Synthesis of Novel Benzo[f]quinolin-7-amine Analogs with Tailored Properties

The future design of this compound analogs will likely focus on a rational, target-oriented approach to enhance specific biological or material properties. Synthetic strategies are expected to move beyond classical methods toward more efficient and versatile pathways that allow for precise structural modifications.

Key Research Objectives:

Structure-Activity Relationship (SAR) Studies: A primary goal is to establish comprehensive SAR correlations for this compound derivatives. nih.gov By systematically modifying the core structure—for instance, by introducing various substituents on the amine group or at other positions on the aromatic rings—researchers can map how these changes influence biological efficacy. For example, studies on related benzo[f]quinoline (B1222042) salts have shown that the nature of substituents on the quaternized nitrogen (aliphatic vs. aromatic) significantly impacts antimicrobial activity.

Hybrid Molecule Synthesis: An emerging trend is the creation of hybrid molecules that combine the benzo[f]quinoline scaffold with other known pharmacophores. nih.gov This approach aims to develop compounds with dual modes of action or improved pharmacokinetic profiles. Future work could involve conjugating this compound with moieties known for specific anticancer or antimicrobial effects. nih.govmdpi.com

Advanced Synthetic Methodologies: The adoption of modern synthetic techniques is crucial for building libraries of novel analogs. Efficient, multi-component reactions, such as the Doebner-Von Miller or Skraup reactions, have been historically used for the benzo[f]quinoline core. medwinpublisher.org Future efforts may employ metal-free, three-component synthesis methods that use readily available starting materials to construct the quinoline (B57606) ring system, offering a direct route to variously substituted derivatives. nih.gov Additionally, techniques like microwave and ultrasound-assisted synthesis can offer significant advantages, including reduced reaction times, higher yields, and greater purity, aligning with the principles of green chemistry. mdpi.com

A facile and efficient two-step pathway, involving quaternization followed by a [3+2] dipolar cycloaddition reaction, has been successfully used to generate libraries of benzo[f]quinoline derivatives for biological screening. nih.govnih.gov This strategy could be adapted for this compound to create novel polycyclic derivatives with potentially enhanced biological activity, as tetracyclic structures have shown greater anticancer efficacy than their tricyclic counterparts in related series. mdpi.com

Integration of this compound Derivatives with Nanomaterials for Enhanced Functionalities

The integration of organic molecules with nanomaterials is a rapidly advancing field that could unlock new applications for this compound derivatives. The amine functional group provides a reactive handle for covalent attachment to the surface of various nanomaterials, creating hybrid systems with synergistic properties.

Potential Research Areas:

Graphene-Based Composites: Graphene and graphene oxide (GO) are ideal substrates for functionalization. The amine group of this compound can react with the oxygen-containing functional groups (e.g., carboxylic acids, epoxides) on the GO surface to form stable amide or amine linkages. mdpi.com This covalent functionalization can improve the dispersion of graphene sheets in polymer matrices, which is crucial for creating high-performance composites. mdpi.com Such functionalized graphene could be explored for applications in flame retardants, where the benzo[f]quinoline moiety might contribute to char formation while the graphene sheets act as a physical barrier. mdpi.com

Functionalized Nanoparticles for Catalysis: While metal nanoparticles are often used to catalyze the synthesis of quinoline derivatives, a reverse approach is also possible. nih.gov this compound derivatives could be immobilized on the surface of nanoparticles (e.g., gold, silica) to create novel nanocatalysts. The aromatic, nitrogen-containing structure could serve as a ligand to stabilize the nanoparticle and modulate its catalytic activity for various organic transformations.

Quantum Dot Sensitizers: The fluorescent properties inherent to the benzo[f]quinoline core could be harnessed by integrating its derivatives with quantum dots (QDs). medwinpublisher.org By tuning the electronic properties of the this compound analog, it could be designed to act as a photosensitizer or an energy transfer donor/acceptor when coupled with QDs. Such hybrid materials could be investigated for use in bio-imaging, light-emitting diodes (LEDs), or photocatalysis.

The key to this research avenue is leveraging the chemical reactivity of the amine group for covalent functionalization, a well-established strategy for modifying nanomaterial surfaces to prevent agglomeration and introduce new functionalities. acs.orgyoutube.com

Deeper Mechanistic Elucidation of Complex Biological Interactions (In Vitro)

While the broader class of benzoquinolines is known to possess diverse biological activities, including anticancer and antimicrobial effects, the precise mechanisms of action are often not fully understood. nih.govresearchgate.net Future in vitro studies on this compound derivatives should aim for a deeper mechanistic understanding at the molecular level.

Focus Areas for Mechanistic Studies:

Enzyme Inhibition Assays: Previous research on benzo[f]quinoline derivatives has identified Topoisomerase II (Topo II) and ATP synthase as potential molecular targets. researchgate.net Future work should involve detailed enzymatic assays to confirm whether novel this compound analogs act as inhibitors of these enzymes. Determining the kinetics of inhibition (e.g., competitive, non-competitive) would provide crucial insights into their mode of action.

DNA Interaction Studies: The planar, polycyclic aromatic structure of benzo[f]quinoline suggests that its derivatives may function as DNA intercalating agents. mdpi.com Biophysical techniques such as UV-Visible spectroscopy, fluorescence quenching, and circular dichroism can be employed to study the binding of new analogs to DNA. These studies can determine the binding affinity, mode of interaction (intercalation vs. groove binding), and any structural changes induced in the DNA upon binding.

Cell-Based Assays: To understand the downstream effects of target engagement, a suite of cell-based assays is necessary. This includes evaluating the impact of new compounds on cell cycle progression, apoptosis (programmed cell death), and specific cellular signaling pathways. For instance, identifying if a compound induces cell cycle arrest at a particular phase (e.g., G2/M) can provide clues about its mechanism. nih.gov

The following table summarizes potential biological targets for benzo[f]quinoline derivatives based on studies of analogous compounds.

Potential TargetInvestigated MechanismRelevant Compound Class
Topoisomerase IIInhibition of enzyme activityBenzo[f]quinoline derivatives
ATP SynthaseInhibition of enzyme activityBenzo[f]quinoline derivatives
DNAIntercalation into the double helixBenzo[c]quinoline derivatives

These targeted in vitro investigations will be essential for validating the therapeutic potential of new this compound analogs and guiding the rational design of more potent and selective compounds.

Exploration of Emerging Applications in Advanced Materials and Energy Technologies

The unique photophysical and electronic properties of the benzo[f]quinoline core make it an attractive candidate for applications beyond medicine. The extended π-conjugated system is responsible for its characteristic blue fluorescence and suggests potential utility in optoelectronics and energy conversion technologies. nih.govmedwinpublisher.org

Promising Technological Applications:

Organic Light-Emitting Devices (OLEDs): Benzo[f]quinoline derivatives have been identified as promising materials for use in OLEDs. nih.govmedwinpublisher.org Their inherent fluorescence, high thermal stability, and potential for modification make them suitable for development as emitters or host materials in the emissive layer of an OLED device. nih.gov Future research could focus on synthesizing this compound analogs with tailored emission wavelengths (by adding electron-donating or -withdrawing groups) and improved charge transport properties to enhance device efficiency and lifetime.

Dye-Sensitized Solar Cells (DSSCs): Heterocyclic compounds with extensive conjugation are frequently used as sensitizers in DSSCs. While research has focused on related structures like benzo[h]quinoline, the principles are transferable. nih.gov this compound derivatives, functionalized with an anchoring group (like a carboxylic or cyanoacrylic acid) and other appropriate substituents, could be designed to absorb solar radiation and efficiently inject electrons into a semiconductor matrix (e.g., TiO₂). Their performance as sensitizers or co-sensitizers in DSSC devices represents a significant, unexplored area.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence of aromatic systems to their local environment can be exploited to create chemical sensors. By attaching specific receptor groups to the this compound scaffold, researchers could design fluorescent probes that exhibit a change in emission intensity or wavelength upon binding to a target analyte (e.g., metal ions, pH changes).

Refinement of Computational Models for Enhanced Predictive Accuracy and Design Rationalization

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound derivatives, refining computational models will be key to rationalizing experimental findings and guiding the design of next-generation compounds with higher precision.

Key Computational Approaches:

Molecular Docking: This technique is used to predict the preferred binding orientation of a ligand to its molecular target. In silico studies on benzo[f]quinoline derivatives have successfully used molecular docking to model interactions with the binding sites of ATP synthase and Topoisomerase II, identifying key amino acid residues involved in binding. nih.gov Future models should employ more advanced scoring functions and incorporate receptor flexibility to improve the accuracy of binding energy predictions for new this compound analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing robust QSAR models for this compound derivatives, researchers can predict the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates and reducing experimental costs.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, geometry, and reactivity of molecules. nih.gov For materials applications, DFT can predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for designing materials for OLEDs and DSSCs. nih.govnih.gov For biological applications, DFT can help rationalize reaction mechanisms and ligand-receptor interactions.

ADMET Prediction: In silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial in the early stages of drug discovery. nih.gov Applying these models to virtual libraries of this compound analogs can help filter out compounds with poor pharmacokinetic profiles or potential toxicity issues, ensuring that research efforts are focused on drug-like candidates.

The synergy between these computational methods and experimental validation will create a powerful feedback loop, enabling a more efficient and rational design process for novel this compound derivatives with tailored properties for a wide range of applications.

Q & A

Basic: How can researchers optimize the synthesis of benzo[f]quinolin-7-amine derivatives for high purity and yield?

Methodological Answer:
Key steps include:

  • Reagent Selection : Use column chromatography (e.g., silica gel) for purification, as demonstrated in the synthesis of related quinoline derivatives (e.g., compound 22 in ).
  • Reaction Conditions : Employ microwave irradiation (e.g., 40 minutes under reflux) to enhance reaction efficiency, as seen in green chemistry approaches for quinoline synthesis .
  • Purity Validation : Confirm purity (>95%) via LCMS and HNMR, aligning with protocols for structurally similar compounds ( ).
  • Catalyst Optimization : Use Ni-modified Beta zeolite catalysts to improve yield (e.g., 31.3% yield in ).

Advanced: How can contradictory biological activity data for this compound derivatives be resolved?

Methodological Answer:
Address contradictions by:

  • Structural Analysis : Compare substituent positions (e.g., quinolin-7-amine vs. quinolin-8-amine) to assess how nitrogen placement impacts activity, as shown in FLT3 inhibitor studies ().
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables affecting activity.
  • Molecular Modeling : Use tools like LIGPLOT to visualize protein-ligand interactions and validate binding modes ( ).

Basic: What characterization techniques are critical for verifying this compound derivatives?

Methodological Answer:
Essential techniques include:

  • Spectroscopy : 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation (e.g., compound 78 in ).
  • Mass Spectrometry : HRMS or ESIMS to confirm molecular weights (e.g., m/z 239.1422 for compound b in ).
  • Elemental Analysis : Validate empirical formulas (e.g., C, H, N percentages in ).

Advanced: How can this compound derivatives be designed as selective fluorophores for metal ion detection?

Methodological Answer:
Design strategies include:

  • Amide Functionalization : Introduce 8-amidoquinoline groups to enhance zinc-binding affinity, as reviewed in fluorophore studies ().
  • Solvatochromism Testing : Assess fluorescence shifts in solvents (e.g., DMF vs. acetic acid) to optimize probe sensitivity ().
  • Selectivity Screening : Test derivatives against transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to identify specificity ().

Basic: How should structure-activity relationship (SAR) studies for this compound derivatives be structured?

Methodological Answer:
Follow these steps:

  • Core Modification : Synthesize analogs with varying substituents (e.g., methyl, fluoro groups) and compare bioactivity ( ).
  • Pharmacological Profiling : Use enzyme inhibition assays (e.g., acetylcholinesterase) to quantify activity changes ( ).
  • Data Correlation : Map substituent effects to activity trends using statistical tools (e.g., IC50_{50} values).

Advanced: What computational methods are suitable for studying this compound interactions with biological targets?

Methodological Answer:
Leverage:

  • Docking Simulations : Use software like AutoDock to predict binding poses with FLT3 or acetylcholinesterase ( ).
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (≥100 ns) to assess interaction durability.
  • Quantum Mechanics (QM) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity ( ).

Basic: How should researchers handle sample preparation and purity challenges for this compound?

Methodological Answer:
Best practices include:

  • Chromatographic Purification : Use gradient elution in column chromatography to isolate isomers ().
  • Stability Testing : Store derivatives in anhydrous conditions to prevent degradation ( ).
  • Batch Validation : Analyze multiple synthesis batches via LCMS to ensure consistency ( ).

Advanced: How can researchers investigate the selective inhibition mechanisms of this compound derivatives?

Methodological Answer:
Employ:

  • Kinetic Studies : Measure KiK_i values to compare inhibitor potency across enzyme isoforms ( ).
  • Competitive Binding Assays : Use labeled substrates (e.g., 3H^3H-ligands) to confirm competitive vs. non-competitive inhibition.
  • Crystallography : Resolve co-crystal structures to identify binding site interactions ( ).

Basic: What experimental protocols ensure reproducibility in this compound synthesis?

Methodological Answer:
Ensure reproducibility by:

  • Detailed Reaction Logs : Document time, temperature, and solvent ratios (e.g., DMF/CH2_2Cl2_2 in ).
  • Standardized Workflows : Follow stepwise protocols for intermediates (e.g., compound 77 to 78 in ).
  • Peer Validation : Share protocols with collaborators to cross-verify results ( ).

Advanced: How can researchers address variability in biological assay results for this compound derivatives?

Methodological Answer:
Mitigate variability via:

  • Assay Replication : Perform triplicate measurements and calculate standard deviations ().
  • Positive Controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase) to benchmark activity ( ).
  • Statistical Frameworks : Apply ANOVA or t-tests to distinguish signal from noise ( ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.